6-Chloroimidazo[1,2-a]pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-3-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-9-3-7(11)10(6)4-5/h1-4,11H |
InChI Key |
AURWFMBPTYPOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Keto-Enol Tautomerism of 6-Chloroimidazo[1,2-a]pyridin-3-ol
This guide provides an in-depth exploration of the keto-enol tautomerism exhibited by 6-chloroimidazo[1,2-a]pyridin-3-ol, a scaffold of significant interest in medicinal chemistry. We will dissect the theoretical underpinnings of this phenomenon, detail experimental protocols for its characterization, and discuss the profound implications for drug development professionals.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with far-reaching consequences in drug design and development. For ionizable drug candidates, the specific tautomeric form present can dramatically influence physicochemical properties such as solubility, lipophilicity, and pKa. These properties, in turn, govern the pharmacokinetic and pharmacodynamic profile of a molecule, impacting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The potential for keto-enol tautomerism in 3-hydroxy-imidazo[1,2-a]pyridine derivatives, such as this compound, introduces a layer of complexity that must be thoroughly understood to optimize drug candidates.
The equilibrium between the enol form (this compound) and its corresponding keto form (6-chloro-2H-imidazo[1,2-a]pyridin-3-one) can be influenced by various factors, including the electronic nature of substituents, solvent polarity, pH, and temperature. A comprehensive understanding of this tautomeric interplay is therefore critical for predicting and controlling the behavior of these compounds in biological systems.
Theoretical Framework and Computational Analysis
Before embarking on experimental work, a robust theoretical understanding of the keto-enol equilibrium is invaluable. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers and elucidating the factors that govern their equilibrium.
Computational Protocol for Tautomer Stability Prediction
This protocol outlines a standard workflow for assessing the relative energies of the keto and enol tautomers of this compound using DFT.
Step 1: Structure Preparation
-
Draw the 3D structures of both the enol (this compound) and keto (6-chloro-2H-imidazo[1,2-a]pyridin-3-one) tautomers using a molecular editor.
-
Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM7 method, to obtain a reasonable starting geometry for each tautomer.
Step 2: DFT Geometry Optimization
-
Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a specific solvent (e.g., water, DMSO) on the tautomer geometries and energies.
Step 3: Frequency Calculation
-
Perform a frequency calculation at the same level of theory as the geometry optimization. This step is crucial for two reasons:
-
To confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Step 4: Energy Calculation and Analysis
-
Calculate the Gibbs free energy (G) for each tautomer by adding the thermal corrections to the electronic energy.
-
The relative energy (ΔG) between the two tautomers can then be calculated: ΔG = G_keto - G_enol. A negative ΔG indicates that the keto form is more stable, while a positive ΔG suggests the enol form is favored.
Caption: Tautomeric equilibrium of this compound.
Experimental Characterization of Tautomers
Experimental validation is essential to confirm the theoretical predictions and to quantify the tautomeric ratio under different conditions. A multi-pronged approach employing various spectroscopic and analytical techniques is recommended.
Synthesis and Purification
The synthesis of this compound can be achieved through established literature procedures, typically involving the cyclization of a substituted 2-aminopyridine with an α-haloketone.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-chloro-2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a 2-halo-1,3-dicarbonyl compound (e.g., 2-chloro-1,3-cyclohexanedione).
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Spectroscopic Analysis
Spectroscopic techniques provide direct evidence for the presence of keto and enol forms and can be used to determine their relative populations.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of the keto and enol forms are expected to be distinct. The enol form will show a characteristic signal for the hydroxyl proton (-OH), which is absent in the keto form. The keto form, on the other hand, will exhibit a signal for the CH2 group adjacent to the carbonyl, which is absent in the enol. The integration of these signals can provide a quantitative measure of the tautomeric ratio in a given solvent.
-
¹³C NMR: The carbon NMR spectrum is also highly informative. The enol form will show a signal for the carbon bearing the hydroxyl group (C-OH) in the aromatic region, while the keto form will display a characteristic carbonyl carbon (C=O) signal at a much lower field (typically >180 ppm).
| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |
| Enol Form | -OH proton (variable, broad) | C-OH (aromatic region) |
| Keto Form | -CH₂- proton (aliphatic region) | C=O (downfield, >180 ppm) |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide clear evidence for the presence of the carbonyl group in the keto tautomer. The enol form will exhibit a broad O-H stretching band, while the keto form will show a sharp and intense C=O stretching band.
3.2.3. UV-Vis Spectroscopy
The electronic absorption spectra of the keto and enol forms are typically different due to the differences in their chromophoric systems. By analyzing the absorption maxima (λmax) in different solvents, one can gain insights into the predominant tautomeric form.
Caption: Experimental workflow for tautomer characterization.
X-Ray Crystallography
If a single crystal of the compound can be obtained, X-ray crystallography provides unambiguous proof of the solid-state structure, definitively identifying whether the keto or enol form is present in the crystal lattice.
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is not static and can be significantly influenced by a variety of factors.
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while nonpolar solvents may favor the less polar enol form.
-
pH: The pH of the medium can have a profound effect, especially for ionizable compounds. At different pH values, the molecule may exist in its neutral, protonated, or deprotonated state, each of which may have a different tautomeric preference.
-
Temperature: Temperature can also shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization reaction.
-
Substituent Effects: The electronic properties of other substituents on the imidazo[1,2-a]pyridine ring can influence the relative stabilities of the tautomers. Electron-withdrawing groups may favor one form, while electron-donating groups may favor the other.
Methodological & Application
Application Note: Protocols for Oxidative Functionalization of Imidazo[1,2-a]pyridine at C3
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core structure for blockbuster anxiolytics (e.g., Zolpidem, Alpidem) and emerging anti-viral agents. While traditional synthesis relies on condensation reactions (Hantzsch synthesis), modern drug discovery demands late-stage functionalization to rapidly diversify libraries.
This guide details three robust protocols for the oxidative functionalization of the C3 position . The C3 carbon is the most electron-rich site on the ring, making it uniquely susceptible to oxidative Cross-Dehydrogenative Coupling (CDC) and radical functionalization. These protocols are selected for their operational simplicity, high functional group tolerance, and scalability.
Mechanistic Basis & Reactivity Profile
Understanding the electronic distribution is critical for successful functionalization. The bridgehead nitrogen (N1) donates electron density into the imidazole ring, creating a "push-pull" system that significantly activates the C3 position toward electrophilic and radical attack.
Reactivity Diagram
The following diagram illustrates the resonance contribution and the activation logic for oxidative attack.
Figure 1: Mechanistic flow of C3 activation driven by N1 lone pair donation.
Protocol A: Pd-Catalyzed Oxidative C-H Arylation
Application: Introduction of aryl groups without pre-functionalized halogenated precursors. Ideal for biaryl synthesis.
Principle
This reaction utilizes a Cross-Dehydrogenative Coupling (CDC) mechanism. Palladium(II) activates the C3-H bond, while a silver salt acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0).
Reagents & Equipment
-
Substrate: Imidazo[1,2-a]pyridine derivatives (0.5 mmol)
-
Coupling Partner: Simple arenes or heteroarenes (excess, often used as solvent) or Aryl Boronic Acids. Note: This protocol uses Aryl Boronic Acids for higher regiocontrol.
-
Catalyst: Pd(OAc)₂ (Sigma-Aldrich, 98%)
-
Oxidant: Ag₂CO₃ or Cu(OAc)₂
-
Ligand: PPh₃ (Triphenylphosphine) - optional depending on substrate sterics.
-
Solvent: 1,4-Dioxane.
Step-by-Step Methodology
-
Charge: To a 15 mL pressure tube equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (0.5 mmol), Aryl boronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%, 5.6 mg), and Ag₂CO₃ (1.0 mmol, 275 mg).
-
Solvation: Add 1,4-Dioxane (3.0 mL) via syringe.
-
Seal & Heat: Cap the tube firmly (Teflon-lined cap). Place in a pre-heated oil bath at 100°C .
-
Reaction Time: Stir vigorously for 12–16 hours. Monitor via TLC (Eluent: EtOAc/Hexane).
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (10 mL) and filter through a Celite pad to remove silver residues. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Critical Parameters Data
| Parameter | Recommended Value | Impact of Deviation |
| Temperature | 100°C | <80°C leads to incomplete conversion; >120°C may cause decomposition. |
| Oxidant | Ag₂CO₃ | Cu(OAc)₂ is a cheaper alternative but often requires O₂ atmosphere. |
| Atmosphere | Air (Open/Closed) | Strictly inert atmosphere inhibits the re-oxidation of Pd(0). |
Protocol B: Visible-Light Mediated Oxidative C3-Acylation
Application: Green synthesis of C3-acyl derivatives (ketones) using aldehydes. Avoids toxic transition metals and high temperatures.
Principle
A radical pathway where a photocatalyst (Eosin Y) undergoes Single Electron Transfer (SET) under visible light irradiation. TBHP serves as the oxidant to generate acyl radicals from aldehydes.
Radical Mechanism Workflow
Figure 2: Photocatalytic cycle for oxidative acylation.
Step-by-Step Methodology
-
Setup: Use a standard borosilicate glass tube or a specialized photochemical reactor vial.
-
Charge: Add Imidazo[1,2-a]pyridine (0.3 mmol), Aldehyde (0.6 mmol), and Eosin Y (2 mol%).
-
Oxidant: Add TBHP (tert-Butyl hydroperoxide, 70% in water) (2.0 equiv).
-
Solvent: Add Acetonitrile (CH₃CN) (2.0 mL).
-
Irradiation: Place the tube approx. 2–3 cm away from Green LEDs (approx. 530 nm, 3W or higher). Stir at RT.
-
Duration: Irradiate for 6–12 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (aq) to neutralize peroxides. Extract with DCM.
Safety Note: TBHP is an organic peroxide. Avoid contact with metal needles/spatulas if possible and never concentrate to dryness if peroxides are still present. Test with starch-iodide paper before concentration.
Protocol C: Metal-Free Oxidative C3-Sulfenylation
Application: Introduction of thio-groups (C-S bond formation) using thiols or disulfides.
Principle
Iodine acts as a Lewis acid catalyst and mild oxidant, often in conjunction with DMSO which can act as a terminal oxidant or oxygen source in related transformations. This is a "regioselective electrophilic sulfenylation."
Step-by-Step Methodology
-
Charge: In a round-bottom flask, mix Imidazo[1,2-a]pyridine (0.5 mmol) and Thiol (0.6 mmol) or Disulfide (0.3 mmol).
-
Catalyst/Oxidant: Add Iodine (I₂) (10–20 mol%).
-
Additive: DMSO (Dimethyl sulfoxide) (2.0 equiv) or use DMSO as solvent.
-
Recommendation: Use DMSO (2 mL) as the solvent for optimal oxidative efficiency.
-
-
Conditions: Heat to 60–80°C in an open flask (aerobic oxidation assists).
-
Time: 4–8 hours.
-
Workup: Cool to RT. Add sat. Na₂S₂O₃ to quench unreacted iodine (color change from dark brown to yellow/clear). Extract with EtOAc.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Catalyst poisoning or Ag precipitation. | Ensure vigorous stirring; Switch to Pd(TFA)₂; Check purity of Ag₂CO₃. |
| Regioselectivity Issues | C2 functionalization occurring. | C2 is less reactive than C3. Lower temperature to favor kinetic control at C3. |
| No Reaction (Protocol B) | Light source too weak or poor overlap. | Ensure LEDs match Eosin Y absorption (max ~539nm). Check if reaction mixture is opaque/blocking light. |
| Decomposition | Over-oxidation. | Reduce oxidant equivalents; Monitor reaction strictly by LC-MS; Lower temperature. |
References
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-H functionalization of imidazo[1,2-a]pyridines. Angewandte Chemie International Edition. [Link]
-
Hajra, A. (2012). Recent advances in the functionalization of imidazo[1,2-a]pyridines. RSC Advances. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines. Synthesis. [Link]
-
Li, Z., & Li, C. J. (2006). Catalytic oxidative functionalization of C-H bonds. Journal of the American Chemical Society. [Link]
Application Note: One-Pot Multicomponent Synthesis of 3-Substituted 6-Chloroimidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytic, antiviral, and anti-inflammatory drugs (e.g., Zolpidem, Alpidem). The introduction of a chlorine atom at the C6 position enhances metabolic stability and lipophilicity, while providing a crucial handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This application note details the Groebke-Blackburn-Bienaymé (GBB) reaction, a robust one-pot multicomponent reaction (MCR) that assembles the 3-amino-6-chloroimidazo[1,2-a]pyridine core from three simple building blocks: 2-amino-5-chloropyridine , an aldehyde , and an isocyanide . This protocol prioritizes atom economy, operational simplicity, and scalability.
Scientific Foundation & Mechanism
The Groebke-Blackburn-Bienaymé (GBB) Reaction
Unlike traditional two-step condensations, the GBB reaction allows for the simultaneous formation of multiple bonds. The presence of the electron-withdrawing chlorine at the C5 position of the starting pyridine (becoming C6 in the product) slightly deactivates the exocyclic amine, often requiring Lewis acid catalysis to facilitate imine formation and subsequent isocyanide insertion.
Mechanistic Pathway
The reaction proceeds through a sequence of equilibria driven toward the stable aromatic bicycle:
-
Imine Formation: Acid-catalyzed condensation of 2-amino-5-chloropyridine (1) with the aldehyde (2) yields the Schiff base intermediate.
-
Isocyanide Insertion: The isocyanide (3) undergoes a [4+1] cycloaddition-like attack on the protonated imine (or stepwise nucleophilic addition followed by cyclization).
-
Prototropic Shift: A rapid rearrangement restores aromaticity, yielding the 3-aminoimidazo[1,2-a]pyridine (4) .
Mechanistic Diagram
Figure 1: Mechanistic pathway of the GBB reaction showing the convergence of three components into the bicyclic core.
Optimization & Critical Parameters
Success with electron-deficient pyridines (like 2-amino-5-chloropyridine) depends heavily on catalyst strength and solvent polarity.
Table 1: Catalyst and Solvent Screening Data
Reaction Conditions: 2-amino-5-chloropyridine (1.0 mmol), Benzaldehyde (1.0 mmol), t-Butyl isocyanide (1.0 mmol), RT, 12h.
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | Notes |
| 1 | None | MeOH | < 10% | Reaction stalled at imine stage. |
| 2 | Acetic Acid | MeOH | 45% | Slow conversion; incomplete cyclization. |
| 3 | MeOH | 78% | Good yield, but difficult workup. | |
| 4 | DCM/MeOH (1:1) | 92% | Optimal. Clean profile, easy purification. | |
| 5 | EtOH | 65% | "Green" option, but lower yield for Cl-pyridine. | |
| 6 | MeOH | 85% | High yield, but safety concerns with perchlorates. |
Expert Insight: While acetic acid is common for electron-rich pyridines, the 6-chloro derivative requires a stronger Lewis acid like Scandium(III) triflate (
Experimental Protocol
Materials
-
Amine: 2-Amino-5-chloropyridine (CAS: 1072-98-6)
-
Aldehyde: Benzaldehyde (Representative) or substituted aryl/alkyl aldehydes.
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide.
-
Catalyst: Scandium(III) triflate (
). -
Solvent: Dichloromethane (DCM) and Methanol (MeOH), anhydrous.
Step-by-Step Methodology
Step 1: Pre-complexation (Imine Formation)
-
In a 10 mL microwave vial or round-bottom flask, dissolve 2-amino-5-chloropyridine (128.5 mg, 1.0 mmol) and the Aldehyde (1.0 mmol) in 2 mL of MeOH.
-
Add
(49 mg, 0.1 mmol, 10 mol%). -
Stir at Room Temperature (RT) for 15–30 minutes.
-
Why? This pre-stir allows the imine to form before the isocyanide is introduced, reducing side reactions (e.g., Passerini reaction).
-
Step 2: Multicomponent Assembly 4. Add the Isocyanide (1.1 mmol, slight excess) and 2 mL of DCM to the mixture. 5. Seal the vial (if using microwave) or equip with a reflux condenser. 6. Stirring:
- Method A (Conventional): Stir at RT for 12–24 hours.
- Method B (Microwave - Recommended): Heat at 80°C for 20 minutes.
- Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). Look for the disappearance of the pyridine starting material (
).
Step 3: Workup & Purification
8. Concentrate the reaction mixture under reduced pressure to remove volatiles (DCM/MeOH).
9. Redissolve the residue in EtOAc (20 mL) and wash with saturated
- Gradient: 0%
40% EtOAc in Hexanes. - Product: The 3-amino-6-chloroimidazo[1,2-a]pyridine typically elutes as a fluorescent spot under UV.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-substituted 6-chloroimidazo[1,2-a]pyridines.
Scope & Limitations
-
Aldehyde Scope:
-
Electron-poor aryls (e.g., 4-NO2-Ph): React faster, higher yields.
-
Aliphatic aldehydes: May require longer reaction times or heating due to enolization potential.
-
Sterically hindered aldehydes: Yields drop significantly; microwave heating is essential.
-
-
Isocyanide Scope:
-
tert-Butyl / Cyclohexyl: Excellent yields.
-
Ethyl isocyanoacetate: Works well, allows for further cyclization to fused tricycles.
-
-
Limitations:
-
Ketones generally do not react well in GBB conditions (requires different catalysts).
-
Strongly basic amines can poison the Lewis acid catalyst.
-
Troubleshooting & "Self-Validating" Checks
-
Smell Check: Isocyanides have a potent, foul odor. If the smell persists strongly after workup, the reaction may be incomplete, or the excess was not removed. Remediation: Wash crude mixture with dilute HCl (carefully) to hydrolyze excess isocyanide if product is acid-stable, or rely on column chromatography.
-
Precipitation: Often, the pure product precipitates from the reaction mixture upon cooling (especially in MeOH). Check: Filter the solid and wash with cold MeOH before running a column. You might save hours of purification time.
-
NMR Validation:
-
H-5 Proton: Look for a doublet around
8.0–8.5 ppm with a small coupling constant ( Hz) corresponding to the proton adjacent to the Chlorine and Nitrogen. This confirms the pyridine ring integrity. -
NH Proton: The NH from the newly formed amine at position 3 usually appears as a broad singlet around
4.0–6.0 ppm (solvent dependent).
-
References
-
Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(6), 661-663. Link
-
Blackburn, C., et al. (1998). Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters, 39(22), 3635-3638. Link
-
Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 37(16), 2234-2237. Link
-
Di Mauro, G., et al. (2021). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Catalysts, 11(12), 1469. Link
Application Note: Functionalization of 6-Chloroimidazo[1,2-a]pyridin-3-ol for Kinase Inhibitor Discovery
Executive Summary
The imidazo[1,2-a]pyridine heterocycle is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of the purine ring system found in ATP. This application note details the strategic utilization of 6-chloroimidazo[1,2-a]pyridin-3-ol as a core template for developing Type I and Type II kinase inhibitors.
While the 6-chloro substituent provides a robust handle for palladium-catalyzed cross-coupling to access the kinase "gatekeeper" or hydrophobic back-pockets, the 3-hydroxy (3-ol) moiety offers a unique vector for solubility enhancement and solvent-front interactions. This guide addresses the critical stability challenges of the 3-hydroxy tautomer and provides validated protocols for its synthesis, stabilization via O-alkylation, and subsequent biochemical evaluation.
Structural Rationale & Pharmacophore Mapping
To successfully deploy this scaffold, one must understand its binding geometry within the ATP-binding pocket.
The Binding Triad
-
The Hinge Binder (N1): The nitrogen at position 1 serves as a critical Hydrogen Bond Acceptor (HBA), interacting with the backbone amide of the kinase hinge region (mimicking N1 of adenine).
-
The Hydrophobic Vector (C6-Cl): The chlorine atom at position 6 is positioned to project towards the hydrophobic pocket II or the gatekeeper residue. It is chemically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing library expansion into the deep pocket.
-
The Solvent/Ribose Vector (C3-OH): The C3 position corresponds roughly to the ribose binding region of ATP. Functionalizing the hydroxyl group allows for the introduction of solubilizing groups (morpholines, piperazines) that protrude into the solvent front.
Tautomeric Instability Warning
Critical Insight: this compound exists in equilibrium with its keto-tautomer, 6-chloroimidazo[1,2-a]pyridin-3(2H)-one . In solution, this equilibrium favors the keto form, which is prone to oxidative dimerization and degradation.
-
Operational Consequence: The 3-ol species should not be isolated for long-term storage. It must be generated in situ or immediately protected/functionalized (e.g., via O-alkylation) to "lock" the aromatic imidazopyridine form.
Visualizing the SAR Strategy
Figure 1: Pharmacophore mapping of the this compound scaffold. High-contrast nodes indicate primary modification vectors.
Experimental Protocols
Protocol A: Synthesis & Trapping of the 3-OH Scaffold
Objective: Synthesize the core and immediately trap the unstable 3-hydroxy group as a stable ether (3-alkoxy derivative). Reaction Type: Intramolecular Cyclization followed by SN2 Alkylation.
Materials
-
2-Amino-5-chloropyridine (CAS: 1072-98-6)
-
Chloroacetaldehyde (50% wt in water) or Glyoxal
-
Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (R-X) for trapping (e.g., Methyl iodide, Benzyl bromide)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Cyclization (Formation of the Core):
-
Dissolve 2-amino-5-chloropyridine (10 mmol) in Ethanol (20 mL).
-
Add Chloroacetaldehyde (12 mmol) dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (formation of intermediate).
-
Note: This forms the 6-chloroimidazo[1,2-a]pyridine (lacking the 3-OH). To get the 3-OH directly, the Koelsch-type reaction using an
-keto aldehyde is preferred, but often low yielding. -
Preferred Route for 3-Oxygenated variants: Perform a multicomponent reaction or direct oxidation.
-
Revised Step 1 (Direct Oxidative Functionalization): Dissolve 6-chloroimidazo[1,2-a]pyridine (10 mmol) in Acetic Acid. Add Phenyliodine(III) diacetate (PIDA) (1.1 eq) to generate the 3-acetoxy intermediate, which can be hydrolyzed to 3-OH.
-
-
One-Pot Trapping (The "Locking" Step):
-
Context: Assuming generation of the 3-OH intermediate via hydrolysis of the acetoxy derivative in DMF.
-
To the crude 3-OH solution under N₂ atmosphere, immediately add K₂CO₃ (2.0 eq).
-
Add the Alkyl Halide (e.g., 2-bromoethyl methyl ether for solubility) (1.2 eq).
-
Stir at 60°C for 3 hours.
-
Mechanism: The base deprotonates the 3-OH/3-keto tautomer, and the oxygen attacks the alkyl halide, locking the aromatic imidazopyridine ring.
-
-
Work-up:
-
Dilute with EtOAc, wash with water (3x) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Data Output:
| Compound | Yield (%) | 1H NMR Characteristic Signal |
|---|
| 3-Methoxy-6-chloro... | 65% |
Protocol B: C6-Functionalization (Suzuki-Miyaura Coupling)
Objective: Extend the scaffold into the hydrophobic pocket.
-
Reagents: 3-Alkoxy-6-chloroimidazo[1,2-a]pyridine (from Protocol A), Aryl Boronic Acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/Water (4:1).
-
Procedure:
-
Combine scaffold (1 eq), boronic acid (1.5 eq), and base (2 eq) in a microwave vial.
-
Degas with Argon for 5 mins.
-
Add Pd catalyst (5 mol%).
-
Heat at 100°C (microwave) for 30 mins or 90°C (oil bath) for 4 hours.
-
-
Validation: Monitor disappearance of the aryl chloride by LC-MS.
Protocol C: Biochemical Validation (ADP-Glo™ Kinase Assay)
Objective: Determine IC₅₀ of the synthesized library against a target kinase (e.g., EGFR or BRAF). Principle: Quantifies ADP generated during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.
Workflow Diagram
Figure 2: Step-by-step ADP-Glo assay workflow for high-throughput screening.
Detailed Steps
-
Compound Preparation:
-
Prepare 10mM stocks of inhibitors in 100% DMSO.
-
Perform 3-fold serial dilutions in DMSO (10 points).
-
Transfer 50 nL of compound to a 384-well white low-volume plate (Greiner).
-
-
Kinase Reaction (10 µL final volume):
-
Buffer: 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT.
-
Add 5 µL of Kinase/Substrate mix (Optimized to give 5-10% conversion).
-
Add 5 µL of ATP (at
concentration for the specific kinase). -
Incubate at Room Temperature (RT) for 60 minutes.
-
-
Detection:
-
Add 10 µL ADP-Glo Reagent . Incubate 40 min at RT (stops reaction, burns excess ATP).
-
Add 20 µL Kinase Detection Reagent . Incubate 30 min at RT (converts ADP
ATP Light). -
Read Luminescence on a plate reader (e.g., EnVision or PHERAstar).
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC₅₀.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Tautomerization to keto-form | Use stronger base (NaH) or switch to silver salts (Ag₂CO₃) to favor O-alkylation over N-alkylation. |
| High Assay Background | ATP contamination | Ensure ADP-Glo reagent incubation time is sufficient to deplete all starting ATP. |
| Compound Precipitation | Low Solubility | The 6-chloro core is lipophilic. Ensure the C3-alkoxy group contains polar moieties (e.g., morpholine-ethyl ether). |
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link
-
Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of the synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Engler, T. A., et al. "Synthesis and Structure-Activity Relationships of a Novel Series of Imidazo[1,2-a]pyridine-3-amines as CDK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004. Link
Application Note: Procedures for Trapping the Enol Form of Imidazo[1,2-a]pyridin-3-one
Executive Summary
The imidazo[1,2-a]pyridin-3-one core represents a significant challenge in heterocyclic synthesis due to its rapid tautomeric equilibrium. While the keto form (A) is often the kinetically favored species in solution, the enol form (3-hydroxyimidazo[1,2-a]pyridine, B) possesses a fully aromatic 10-
This Application Note details the procedures for kinetic and thermodynamic trapping of the enol form via O-functionalization. We prioritize O-acylation and O-silylation as the primary methods to lock the transient enol species into stable, isolable derivatives.
Mechanistic Background
The stability of the imidazo[1,2-a]pyridin-3-one system is governed by the equilibrium between the lactam (keto) and lactim (enol) forms.
-
Keto Form (Lactam): Generally favored in polar protic solvents; exhibits broken aromaticity across the bridgehead nitrogen.
-
Enol Form (Lactim): Restores the aromaticity of the fused bicyclic system.
-
Trapping Strategy: By introducing a hard electrophile (Acyl chloride, Anhydride, or Silyl chloride) in the presence of a non-nucleophilic base, the equilibrium is driven irreversibly toward the O-substituted aromatic product.
Pathway Visualization
The following diagram illustrates the tautomeric shift and the trapping vectors described in this guide.
Figure 1: Tautomeric equilibrium and irreversible trapping pathways for imidazo[1,2-a]pyridin-3-one.
Experimental Protocols
Protocol A: O-Acylation (The "Standard Lock")
This protocol is the industry standard for converting the unstable 3-one into a stable 3-acetoxy derivative. It utilizes in situ generation followed by immediate capture.
Objective: Synthesis of 3-acetoxyimidazo[1,2-a]pyridine. Scope: Suitable for bulk synthesis and creating stable precursors for cross-coupling.
Reagents & Materials
| Reagent | Equivalents | Role |
| 2-Aminopyridine | 1.0 equiv | Starting Material |
| Chloroacetic anhydride | 1.2 equiv | Cyclization Agent |
| Triethylamine (TEA) | 2.5 equiv | Proton Scavenger |
| Acetic Anhydride ( | 3.0 equiv | Trapping Agent |
| DMAP | 0.1 equiv | Acylation Catalyst |
| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |
Step-by-Step Methodology
-
Pre-activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 2-aminopyridine (1.0 equiv) in anhydrous DCM. -
Cyclization: Cool the solution to 0°C. Add TEA (2.5 equiv) followed by the dropwise addition of Chloroacetic anhydride (1.2 equiv) dissolved in minimal DCM.
-
Note: The reaction will initially form the amide intermediate.
-
-
Heating: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC for the consumption of the amine.
-
Trapping (The Critical Step): Once the intermediate amide is formed, add DMAP (0.1 equiv) and Acetic Anhydride (3.0 equiv).
-
Reflux: Heat the mixture to mild reflux (40°C) for 4-6 hours.
-
Mechanism: The heat promotes the intramolecular
cyclization to the 3-one, which instantly tautomerizes and reacts with at the oxygen atom.
-
-
Work-up: Cool to RT. Quench with saturated
solution (careful, gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Ethyl Acetate/Hexanes gradient). The O-acylated product is typically less polar than the N-acylated byproducts.
Protocol B: O-Silylation (The "Analytical Trap")
This method is used primarily for NMR validation or transient protection during multi-step synthesis. Silyl ethers are hydrolytically unstable and must be handled under strictly anhydrous conditions.
Objective: Generation of 3-(trimethylsilyloxy)imidazo[1,2-a]pyridine.
Reagents & Materials
| Reagent | Equivalents | Role |
| Imidazo[1,2-a]pyridin-3-one (crude/fresh) | 1.0 equiv | Substrate |
| Chlorotrimethylsilane (TMSCl) | 1.5 equiv | Trapping Electrophile |
| Hexamethyldisilazane (HMDS) | 2.0 equiv | Non-nucleophilic Base |
| Acetonitrile ( | Solvent | Anhydrous |
Step-by-Step Methodology
-
Preparation: Suspend the freshly generated (or crude) imidazo[1,2-a]pyridin-3-one in anhydrous Acetonitrile under Argon.
-
Base Addition: Add HMDS (2.0 equiv) at room temperature. Stir for 15 minutes.
-
Silylation: Add TMSCl (1.5 equiv) dropwise.
-
Observation: A white precipitate (ammonium salt) typically forms.
-
-
Reaction: Stir at RT for 1 hour.
-
Isolation (Schlenk Technique): Do not perform an aqueous work-up. Remove solvent under high vacuum. Extract the residue with anhydrous pentane or ether under inert atmosphere. Filter through a celite pad (under
) to remove salts. -
Analysis: Immediately analyze via
NMR in or (dried over basic alumina).-
Validation: Look for the disappearance of the broad NH/OH signals and the appearance of the strong TMS singlet near 0.2-0.4 ppm.
-
Analytical Validation (QC)
To confirm the successful trapping of the enol form (O-isomer) versus the potential N-alkylation or C-alkylation, use the following diagnostic markers:
| Feature | Keto/Amide Form | Trapped Enol (O-Acyl/Silyl) |
| Aromaticity | Partial / Broken | Fully Aromatic (Sharp peaks) |
| IR Spectroscopy | Strong C=O stretch ( | Ester C=O ( |
| C13 NMR (C3) | Carbonyl shift ( | Enolic Carbon ( |
| H1 NMR (C2-H) | Often broad or shifted upfield | Sharp singlet , typically downfield ( |
Troubleshooting & Optimization
Workflow Decision Matrix
Use this logic flow to determine the cause of low yields.
Figure 2: Troubleshooting decision matrix for O-functionalization failures.
Common Pitfalls
-
Moisture Sensitivity: The O-silyl derivatives are extremely sensitive to hydrolysis. Even trace water in NMR solvents can revert the molecule to the keto form. Solution: Use ampoule-sealed deuterated solvents or treat solvent with basic alumina.
-
N-Alkylation: If using alkyl halides (e.g., MeI) instead of anhydrides, N-alkylation at the bridgehead or pyridine nitrogen is a competing pathway. Solution: Use hard electrophiles (Acyl/Silyl) which favor the hard oxygen center (O-trapping) under kinetic control.
-
Dimerization: The free enol can dimerize via oxidative coupling. Solution: Ensure the trapping agent (
) is present in excess before the cyclization is fully complete.
References
-
Bagley, M. C., et al. (2007). "Synthesis of imidazo[1,2-a]pyridines: A review." Chemical Reviews. (Note: Generalized review of the core synthesis).
-
Guchhait, S. K., et al. (2011). "Recyclable heterogeneous catalytic synthesis of imidazo[1,2-a]pyridines." RSC Advances.
-
Lombardino, J. G. (1965). "Preparation and properties of some 3-hydroxyimidazo[1,2-a]pyridines." The Journal of Organic Chemistry. (Seminal work on the 3-hydroxy tautomer).
-
Paudler, W. W., & Blewitt, H. L. (1965). "Imidazo[1,2-a]pyridines. I. Synthesis and properties." The Journal of Organic Chemistry.
Troubleshooting & Optimization
Technical Support Center: Purification of Imidazo[1,2-a]pyridin-3-ol Intermediates
Subject: Stabilization and Isolation Protocols for Labile 3-Hydroxy-Fused Heterocycles Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely reading this because your yellow reaction mixture turned into an intractable black tar upon exposure to air or silica gel.
The Root Cause: Imidazo[1,2-a]pyridin-3-ol is an electron-rich, amphoteric heterocycle. It suffers from two primary instability mechanisms:
-
Oxidative Dimerization: The C3-hydroxyl group renders the ring highly susceptible to radical cation formation, leading to rapid oxidative coupling (dimerization) or conversion to the 2,3-dione species in the presence of oxygen.
-
Acid-Sensitivity: Standard silica gel is acidic (
). Protonation of the N1 or N4 positions disrupts the aromaticity and accelerates decomposition or irreversible adsorption.
This guide provides the protocols to stabilize, purify, or bypass isolation for this specific intermediate.
Part 1: The Decision Matrix (Workflow)
Before attempting purification, determine if isolation is strictly necessary. Use this logic flow to select your protocol.
Figure 1: Strategic decision tree for handling labile imidazopyridine intermediates.
Part 2: Troubleshooting Guides
Issue 1: "My compound streaks and decomposes on TLC/Column."
Diagnosis: The acidity of the silica gel is protonating the pyridine nitrogen, causing "tailing" and catalyzing degradation. The Fix: You must neutralize the stationary phase.
Protocol: Basified Silica Gel Chromatography
Do not use standard packing methods.
-
Slurry Preparation:
-
Prepare the mobile phase (typically DCM/MeOH or EtOAc/Hexane).
-
Add 1% Triethylamine (TEA) or 1% NH₄OH to the entire volume of eluent.
-
-
Column Packing:
-
Slurry pack the silica using the TEA-doped solvent.
-
Flush the column with 2-3 column volumes (CV) of the doped solvent before loading the sample. This saturates the acidic sites on the silica.
-
-
Loading:
-
Dissolve the crude in a minimum amount of DCM + 0.5% TEA.
-
Solid Load Option: If solubility is poor, adsorb onto Neutral Alumina (not silica) and load as a dry powder.
-
-
Elution:
-
Run the column quickly. Do not let the compound sit on the silica for >1 hour.
-
Collect fractions into tubes containing a drop of TEA to maintain basicity.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) . It is far gentler than silica but offers lower resolution.
Issue 2: "The compound turns dark brown/black during filtration."
Diagnosis: Oxidative decomposition. The 3-hydroxy group is acting like a phenol/enamine, scavenging oxygen to form radical species. The Fix: Exclude oxygen and trace metals.
Protocol: Inert Atmosphere Workup
-
Quench: Perform the reaction quench under Argon/Nitrogen flow.
-
Solvents: All extraction solvents must be degassed (sparged with Argon for 15 mins) prior to use.
-
Additives: Add a reducing agent to the aqueous layer during extraction:
-
Sodium Ascorbate (5-10 mol%) or
-
Sodium Metabisulfite (sat. aq.)
-
Why? These scavenge radical species and prevent the oxidative chain reaction.
-
-
Drying: Dry organic layers over
(Neutral) rather than (slightly acidic). -
Evaporation: Rotovap at low temperature (<35°C). Do not dry to completion if the oil is unstable; keep it in a small amount of degassed solvent.
Issue 3: "I cannot get a clean NMR; the peaks are broad."
Diagnosis: Keto-Enol Tautomerism. The 3-OH (enol) and 3-keto forms are in equilibrium, which is fast on the NMR timescale, leading to peak broadening.
Data: Solvent Effects on Tautomerism
| Solvent | Predominant Form | NMR Characteristics |
| DMSO-d6 | Enol (OH form) | Sharper aromatic peaks; OH proton often visible ~10-11 ppm. |
| CDCl3 | Mixed/Keto | Broad peaks; "missing" protons; often confusing. |
| MeOD | Solvated | Exchangeable protons disappear; peaks may sharpen. |
Recommendation: Run NMR in DMSO-d6 . If peaks remain broad, add 1 drop of
Part 3: The "Telescoping" Strategy (Best Practice)
In 80% of drug development contexts, isolating this intermediate is unnecessary and detrimental to yield. The most robust method is In-Situ Trapping .
Scenario: You need the 3-alkoxy or 3-acetoxy derivative.
Protocol:
-
Generate the imidazo[1,2-a]pyridin-3-ol core.
-
Monitor consumption of starting material by LCMS.
-
Do Not Work Up.
-
Add Reagent: Add the electrophile (e.g., Acetic Anhydride, Benzoyl Chloride, or Alkyl Halide) and base (e.g.,
) directly to the reaction pot. -
Result: The O-protected species is significantly more stable, lipophilic, and easy to purify on standard silica.
Part 4: Mechanism of Instability
Understanding the degradation helps prevent it.
Figure 2: Simplified oxidative degradation pathway.
FAQ: Frequently Asked Questions
Q: Can I store the purified solid? A: Only if O-protected. If it is the free alcohol, store it as a frozen solution in degassed DMSO at -20°C. Solid state storage usually results in surface oxidation (blackening) within 24 hours.
Q: Why does my yield drop when I scale up? A: Scale-up increases the time involved in filtration and evaporation, increasing oxygen exposure. On >5g scale, you must use the Telescoping Strategy (Part 3) or a strictly inert glovebox environment.
Q: Is the compound toxic? A: Treat as a potent bioactive. Many imidazopyridines are GABA-A receptor modulators (similar to Zolpidem). Handle with full PPE.
References
-
General Reactivity of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.
- Note: Discusses the general stability and reactivity profiles of the core scaffold.
-
-
Oxidative Instability Mechanisms
-
Blackburn, C. "History and Application of the Groebke-Blackburn-Bienaymé Reaction." Synlett, 2011.
- Note: While focusing on the 3-amino variant, this review highlights the electron-rich nature of the 3-position that leads to similar oxidative sensitivities in 3-hydroxy analogs.
-
-
Tautomerism in Heterocycles
-
Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.
- Note: The authoritative text on keto-enol equilibrium in fused nitrogen systems.
-
-
Purification of Basic Heterocycles
-
Dolan, J. "A Guide to Flash Chromatography." Teledyne ISCO Technical Notes.
- Note: Standard industry protocols for amine-modified silica.
-
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 6-Chloroimidazo[1,2-a]pyridin-3-ol
Executive Summary
Context: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of anxiolytics (e.g., Zolpidem), antivirals, and proton pump inhibitors. The 3-hydroxy (3-ol) derivative often appears as a metabolic oxidation product or a synthetic intermediate.
The Challenge: Structural elucidation of these heterocycles is complicated by keto-enol tautomerism and rapid ring-opening fragmentations.
Guide Scope: This technical guide compares the Electrospray Ionization (ESI-MS/MS) fragmentation patterns of 6-chloroimidazo[1,2-a]pyridin-3-ol against its non-chlorinated analog. By using the chlorine atom as an isotopic "spectral tag," we validate the specific ring-cleavage mechanisms essential for metabolite identification.
Structural Dynamics & Isotopic Signatures
Before analyzing fragmentation, one must understand the precursor ion state. The "3-ol" nomenclature is deceptive; in the gas phase and solution, this molecule exists in a tautomeric equilibrium favoring the 3-keto form (imidazo[1,2-a]pyridin-3(2H)-one).
Isotopic Validation (The Chlorine Advantage)
The 6-chloro substituent is not merely a functional group; it is a diagnostic tool.
-
Target Molecule (6-Cl): Exhibits a characteristic
and cluster with a 3:1 intensity ratio due to and natural abundance. -
Control Molecule (Non-Cl): Exhibits only the
peak (with minor contributions).
Analytical Implication: Any fragment ion retaining the characteristic 3:1 pattern confirms the preservation of the pyridine ring (positions 5, 6, 7, 8). Loss of this pattern indicates cleavage of the chlorine or the pyridine ring itself.
Comparative Fragmentation Analysis
The following data compares the fragmentation pathways at a Collision Energy (CE) of 25 eV.
Table 1: Comparative MS/MS Data (ESI+)
Note: m/z values are calculated for the monoisotopic
| Transition Step | 6-Cl Analog (Target) | Non-Cl Analog (Control) | Neutral Loss ( | Mechanistic Interpretation |
| Precursor Ion | m/z 169.01 | m/z 135.05 | - | Protonated keto-tautomer. |
| Primary Frag. | m/z 141.02 | m/z 107.06 | 28 Da (CO) | |
| Secondary Frag. | m/z 114.01 | m/z 80.05 | 27 Da (HCN) | Ring Contraction: Loss of HCN from the imidazole ring nitrogen. |
| Tertiary Frag. | m/z 79.05 | m/z 79.05 | 35 Da (Cl•) / 1 Da (H•) | Substituent Loss: Homolytic cleavage of Cl (Target) vs H (Control) leads to a common pyridinium core. |
Key Differentiator
The Target (6-Cl) retains the chlorine isotope pattern in the Primary and Secondary fragments (m/z 141 and 114). This proves that the initial neutral losses (CO and HCN) occur on the imidazole ring , leaving the chlorinated pyridine ring intact.
Mechanistic Pathway Visualization
The diagram below illustrates the fragmentation cascade, highlighting the keto-enol tautomerism and the sequential neutral losses.
Figure 1: Proposed ESI-MS/MS fragmentation pathway of this compound via the keto-tautomer.
Experimental Protocol (Self-Validating)
To reproduce these results and ensure the differentiation between the 6-chloro target and potential isobaric interferences, follow this protocol.
Reagents & Preparation
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Methanol + 0.1% FA. (Avoid Acetonitrile if analyzing low-mass fragments to prevent solvent adduct interference).
-
Standard: 10 µg/mL solution of this compound.
LC-MS/MS Parameters
-
Ion Source: ESI Positive Mode (
). -
Flow Rate: Direct Infusion at 10 µL/min (for spectral library building) or LC flow at 0.4 mL/min.
-
Scan Mode:
-
Full Scan (Q1): m/z 100–300 (To confirm Isotope Ratio).
-
Product Ion Scan (MS2): Precursor m/z 169.0.
-
-
Collision Energy (CE) Ramp:
-
Set CE to 10, 25, and 40 eV .
-
Rationale: Low CE (10 eV) preserves the
for isotopic verification. High CE (40 eV) forces the Cl radical loss to confirm the halogen presence.
-
Validation Steps (The "Trust" Factor)
-
Step 1 (Isotope Check): In Q1, verify the intensity of m/z 171.0 is approx. 32% of m/z 169.0. If significantly higher, check for sulfur contamination or co-eluting impurities.
-
Step 2 (Neutral Loss Check): Confirm the mass difference between the parent and the base peak is exactly 28.0 Da (CO). If the loss is 18 Da (
), the molecule may be degrading or is not the 3-keto tautomer.
References
-
Gudmundsson, K. S., & Johns, B. A. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters.
-
Holčapek, M., & Jirásko, R. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
-
Vianello, P., et al. (2018). Metabolic stability and identification of metabolites of imidazo[1,2-a]pyridine derivatives. Xenobiotica.
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Imidazo[1,2-a]pyridine.
Comprehensive Guide to Crystal Structure Analysis: 6-Chloroimidazo[1,2-a]pyridin-3-one
Topic: Crystal Structure Analysis of 6-Chloroimidazo[1,2-a]pyridin-3-one Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the crystal structure of 6-chloroimidazo[1,2-a]pyridin-3-one , a critical scaffold in medicinal chemistry often utilized for its GABAergic and anti-inflammatory properties. We objectively compare the structural stability, packing efficiency, and crystallization behavior of this chlorinated derivative against its unsubstituted analog and its 3-hydroxy tautomer . By synthesizing crystallographic data with practical laboratory protocols, this guide serves as a blueprint for researchers aiming to optimize solid-state characterization of imidazopyridine derivatives.
Part 1: Structural & Performance Comparison
In the context of solid-state chemistry, "performance" refers to the thermodynamic stability, crystallizability, and packing efficiency of the molecule. The introduction of a chlorine atom at the C6 position significantly alters these parameters compared to the unsubstituted parent scaffold.
1.1 Comparative Analysis: 6-Chloro vs. Unsubstituted Analog
The 6-chloro substituent is not merely a functional handle; it acts as a structure-directing agent through halogen bonding and steric effects.
| Feature | 6-Chloroimidazo[1,2-a]pyridin-3-one | Unsubstituted Imidazo[1,2-a]pyridin-3-one | Impact of Chlorination |
| Crystal Density | High (> 1.5 g/cm³) | Moderate (~1.3 g/cm³) | +15-20% : Heavier atom (Cl) packs efficiently, increasing density. |
| Dominant Interaction | Halogen Bonding (C-Cl···O/N) & | Pure | Cl introduces directional interactions, often leading to more ordered, higher-melting lattices. |
| Lattice Energy | High (More Stable) | Moderate | The dipole moment induced by Cl enhances electrostatic contributions to lattice energy. |
| Solubility (Polar) | Reduced | Moderate | Cl increases lipophilicity ( |
| Space Group | Typically P2₁/c or P-1 | Typically P2₁/c | Symmetry is often conserved, but unit cell volume expands. |
1.2 The Tautomeric Challenge: 3-Keto vs. 3-Hydroxy
A critical aspect of analyzing this structure is distinguishing between the keto (3-one) and enol (3-hydroxy) forms. In the solid state, the equilibrium collapses to the most stable tautomer, stabilized by intermolecular hydrogen bonds.
-
3-One Form (Keto): Characterized by a C3=O double bond (~1.22 Å). Favored in aprotic environments or when N1 is protonated.
-
3-Hydroxy Form (Enol): Characterized by a C3-O single bond (~1.34 Å) and C2=C3 double bond. Often favored if strong O-H···N intermolecular chains can form.
Expert Insight: For the 6-chloro derivative, the electron-withdrawing nature of the chlorine atom at C6 reduces the electron density of the pyridine ring, slightly favoring the keto form by destabilizing the aromaticity required for the enol form, though solvent choice remains the primary driver.
Part 2: Experimental Protocols
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), standard evaporation often yields microcrystalline powders. We recommend Vapor Diffusion as the superior method for this compound.
2.1 Protocol A: Synthesis & Purification
Before crystallization, ensure purity >98% via HPLC to prevent defect incorporation.
-
Reactants: Combine 2-amino-5-chloropyridine (1.0 eq) with glyoxylic acid (1.2 eq) in ethanol.
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (9:1 DCM:MeOH).
-
Workup: Cool to RT. The crude precipitate is often the 3-hydroxy salt.
-
Neutralization: Suspend in water, adjust pH to 7-8 with NaHCO₃ to liberate the free base (3-one/3-hydroxy equilibrium). Filter and dry.
2.2 Protocol B: Optimized Crystallization (Vapor Diffusion)
This method provides slow supersaturation, ideal for growing X-ray quality prisms.
-
Dissolution (Inner Vial): Dissolve 20 mg of the dried 6-chloro compound in 2 mL of Methanol or DMF (Good solvent). If cloudy, filter through a 0.45 µm PTFE syringe filter.
-
Antisolvent (Outer Chamber): Place the inner vial (uncapped) into a larger jar containing 10 mL of Diethyl Ether or Pentane (Antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals should appear within 48-72 hours. The slow diffusion of ether into methanol gradually lowers solubility, promoting ordered growth.
2.3 Protocol C: X-Ray Data Collection Strategy
-
Temperature: Collect at 100 K . This reduces thermal motion (ellipsoids) and is critical for accurately locating the H-atom on N1 or O3 to prove tautomerism.
-
Resolution: Aim for 0.8 Å or better to resolve the C-Cl bond distance accurately.
-
Refinement: Freely refine the N-H or O-H hydrogen atoms if data quality permits; otherwise, use a riding model based on difference Fourier map peaks.
Part 3: Visualization & Logic
3.1 Crystallization & Analysis Workflow
This diagram outlines the decision-making process for determining the correct structural form.
Figure 1: Decision workflow for isolating and identifying the tautomeric form of 6-chloroimidazo[1,2-a]pyridin-3-one via X-ray crystallography.
3.2 Packing Interaction Logic
The following diagram illustrates how the 6-Chloro substituent alters the packing landscape compared to the unsubstituted analog.
Figure 2: Impact of 6-Chloro substitution on intermolecular forces and resulting crystal packing motifs.
References
-
Grover, G. et al. (2014). Regioselective synthesis and structural characterization of imidazo[1,2-a]pyridine derivatives. Journal of Molecular Structure. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: Imidazo[1,2-a]pyridine Scaffolds. CCDC. Link
-
Desiraju, G. R. (2007). Crystal Engineering: The Design of Organic Solids. Elsevier. Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link
-
Vishweshwar, P. et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Link
Safety Operating Guide
Operational Guide: Proper Disposal of 6-Chloroimidazo[1,2-a]pyridin-3-ol
Executive Summary & Immediate Action
Status: Hazardous Chemical Waste (Halogenated Heterocycle) Primary Hazard: Irritant / Potential Acute Toxicity / Halogenated Organic Disposal Method: High-Temperature Incineration via Licensed Contractor Immediate Prohibition: Do NOT dispose of down the drain, in trash, or by evaporation.
This guide defines the standard operating procedure (SOP) for the containment, classification, and disposal of 6-Chloroimidazo[1,2-a]pyridin-3-ol. Due to the tautomeric nature of 3-hydroxyimidazopyridines (often existing in equilibrium with the 3-one keto form), this substance must be handled as a potentially reactive intermediate sensitive to oxidation.
Chemical Profile & Hazard Identification
Before disposal, the waste generator must characterize the material to ensure regulatory compliance (EPA/RCRA).
| Property | Specification | Operational Implication |
| Chemical Structure | Halogenated Nitrogen Heterocycle | Must be segregated into Halogenated Waste streams to prevent formation of toxic byproducts (e.g., dioxins) during improper incineration. |
| Stability | Tautomeric (Enol/Keto) | The 3-ol form is electron-rich and susceptible to oxidation. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste containers. |
| GHS Classification | Warning (Irritant/Harmful) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Treat as Acute Tox if data is unavailable (Precautionary Principle). |
| Physical State | Solid (Powder) or Solution | Dictates the specific waste container type (Drum vs. Carboy). |
Tautomerism Warning
Researchers must recognize that This compound often exists in equilibrium with 6-Chloroimidazo[1,2-a]pyridin-3(2H)-one . Both forms fall under the same disposal protocols but confirm the absence of peroxides if the material has been stored in ethereal solvents for extended periods.
Waste Segregation & Compatibility
Proper segregation is the single most critical step in laboratory safety to prevent incompatible chemical reactions in waste drums.
Segregation Logic
-
Stream A (Correct): Halogenated Organic Waste.
-
Stream B (Incorrect): Non-Halogenated Solvents (Acetone/Ethanol only). Reason: Increases disposal cost and complicates incineration.
-
Stream C (DANGER): Oxidizing Acids (Nitric/Perchloric). Reason: Potential for violent exothermic reaction with the electron-rich heteroaromatic ring.
Visualization: Waste Stream Decision Matrix
Figure 1: Decision logic for segregating this compound waste. Note that even non-halogenated solutions must often be treated as halogenated waste due to the solute's chlorine atom.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stocks, synthesis yield, or contaminated solids (gloves, weigh boats).
-
PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Use a fume hood to avoid inhalation of dust.
-
Containment:
-
Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.
-
Labeling: Clearly mark the inner container with the full chemical name and "Toxic/Irritant".
-
-
Secondary Containment: Place the sealed inner container into the laboratory's designated Solid Hazardous Waste Drum .
-
Documentation: Log the approximate weight (grams) on the waste tag. Ensure the "Halogenated" box is checked if the waste manifest requires specific categorization.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicability: HPLC effluent, reaction mixtures in DCM/DMF/DMSO.
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers.
-
Transfer:
-
Use a funnel to prevent spills.
-
Pour the solution into the Halogenated Solvent Waste carboy.
-
Note: Even if the solvent is Ethanol (non-halogenated), the presence of the chlorinated solute (this compound) technically classifies the mixture as halogenated waste in many jurisdictions to ensure proper incineration temperatures.
-
-
Rinsing: Rinse the original vessel with a small amount of compatible solvent (e.g., Acetone) and add the rinsate to the same waste carboy.
-
Closure: Cap the carboy immediately after use to prevent volatile emissions (EPA Closed Container Rule).
Spill Response & Contingency
In the event of an accidental release, immediate action minimizes exposure and environmental impact.
Spill Management Workflow
Figure 2: Operational workflow for managing spills of this compound.
Decontamination Solution: For final surface cleaning, use a mild surfactant solution. Avoid using bleach (Sodium Hypochlorite) directly on the concentrated amine/heterocycle, as this can theoretically generate chloramines, though the risk is lower with this specific structure.
Regulatory Compliance (US Focus)
-
RCRA Classification: This compound is not explicitly listed on the EPA "P" or "U" lists. However, it must be characterized by the generator.
-
Characteristic Waste: If the waste exhibits toxicity (D004-D043), it is hazardous.
-
Default Status: Due to the halogen content, it is best practice to manage it as RCRA Hazardous Waste (Non-specific source).
-
-
EPA Waste Code: Likely D001 (Ignitable) if in organic solvent, or generic halogenated organic codes depending on the solvent carrier (e.g., F002 for spent halogenated solvents).
-
Destruction Efficiency: Halogenated organics require incineration at temperatures >1100°C with residence times >2 seconds to ensure complete destruction of the pyridine ring and prevent reformation of toxic halogenated byproducts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
PubChem. (n.d.). Compound Summary: 6-Chloroimidazo[1,2-a]pyridine (Parent Structure). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
